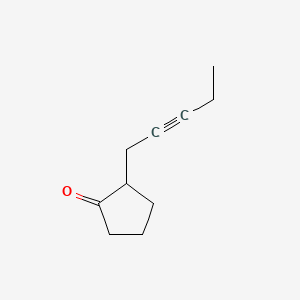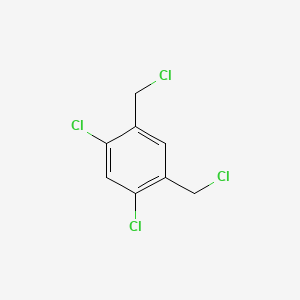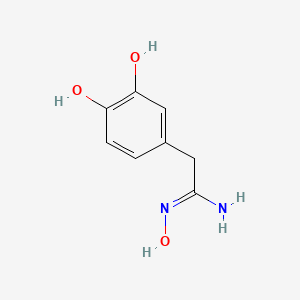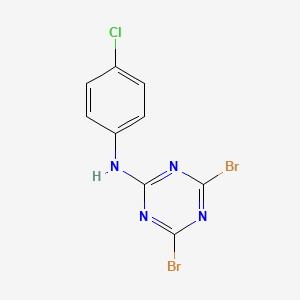
2-(Pent-2-ynyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pent-2-ynyl)cyclopentan-1-one is an organic compound with the molecular formula C10H14O It is a cyclopentanone derivative with a pent-2-ynyl substituent at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one can be achieved through a multi-step process. One common method involves the reaction of pent-2-yne with methyl acrylate to form 2-(Pent-2-ynyl)prop-2-enoate. This intermediate is then subjected to heating and reaction with phosgene to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pent-2-ynyl)cyclopentan-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the α-β unsaturated ketone.
Michael Reaction: A type of conjugate addition where a carbanion or another nucleophile adds to an α-β unsaturated carbonyl compound.
Diels-Alder Reaction: This compound can act as a dienophile in cycloaddition reactions with dienes.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Common nucleophiles include organocopper reagents and silyl enol ethers.
Michael Reaction: Typically involves the use of bases such as potassium carbonate or amines.
Diels-Alder Reaction: Requires dienes and can be catalyzed by Lewis acids.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the Michael reaction with silyl enol ethers can yield β-substituted cyclopentanones.
Applications De Recherche Scientifique
2-(Pent-2-ynyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(Pent-2-ynyl)cyclopentan-1-one involves its interaction with molecular targets through its α-β unsaturated ketone moiety. This allows it to participate in conjugate addition reactions, forming covalent bonds with nucleophiles. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: Another α-β unsaturated ketone with similar reactivity but lacks the pent-2-ynyl substituent.
Cyclopentanone: The parent compound without the α-β unsaturation or the pent-2-ynyl group.
2-(2-Pentynyl)cyclopentanone: A closely related compound with a similar structure but different substituent positioning.
Uniqueness
2-(Pent-2-ynyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the pent-2-ynyl group can influence its chemical behavior and interactions, making it valuable for specialized research and industrial applications.
Propriétés
Numéro CAS |
57026-62-7 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-pent-2-ynylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2,5-8H2,1H3 |
Clé InChI |
LEILLIRFSQTRFY-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
